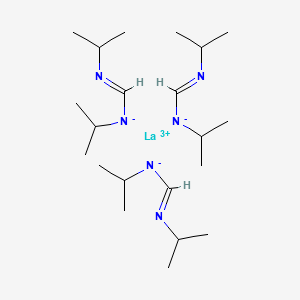
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (also known as R-MACP) is an important organic compound with a variety of applications in the scientific research field. It is a white crystalline powder that is soluble in water and ethanol. R-MACP is used in a variety of research applications, including the synthesis of pharmaceuticals, organic compounds, and other chemicals. It is also used in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
R-MACP has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, organic compounds, and other chemicals. It is also used in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments. R-MACP has also been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and peptidomimetics.
Mecanismo De Acción
R-MACP is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved motor skills.
Biochemical and Physiological Effects
R-MACP has been studied for its potential effects on the body. It has been shown to have an effect on the levels of acetylcholine, which can lead to increased alertness, improved memory, and improved motor skills. Additionally, R-MACP has been shown to have an effect on the levels of dopamine and serotonin, two neurotransmitters involved in the regulation of mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
R-MACP is a useful reagent in a variety of laboratory experiments. It is relatively easy to synthesize, and can be stored in aqueous solution for extended periods of time. However, it is also important to consider the potential limitations of R-MACP in laboratory experiments. It is not very stable in the presence of light or oxygen, and can react with other compounds in the reaction mixture. Additionally, it is important to consider the potential toxicity of the compound, as it can cause irritation to the skin and eyes.
Direcciones Futuras
There are a variety of potential future directions for R-MACP research. One potential area of research is the development of new synthetic methods for the production of R-MACP. Additionally, further research could be conducted on the biochemical and physiological effects of R-MACP, as well as its potential applications in the synthesis of pharmaceuticals, organic compounds, and other chemicals. Finally, research could be conducted on the potential toxicity of R-MACP, as well as its potential interactions with other compounds.
Métodos De Síntesis
R-MACP is synthesized through a process known as reductive amination. This involves the reaction of a primary amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or lithium aluminum hydride. The reaction is typically carried out in aqueous solution, and the product is isolated as the hydrochloride salt.
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBLBBMRQLNKB-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)




![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)
